molecular formula C11H9N5S B13867565 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine

1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine

Cat. No.: B13867565
M. Wt: 243.29 g/mol
InChI Key: RHBBRADZHSSAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for drug development.

Preparation Methods

The synthesis of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signaling pathways and cellular responses .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific chemical structure and the nature of its interactions with biological molecules. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential to understand its therapeutic potential .

Comparison with Similar Compounds

1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in the position of the fused rings.

    Imidazo[4,5-b]pyridines: These compounds have a different ring fusion pattern compared to imidazo[4,5-c]pyridines.

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct pharmacological properties. Its methylsulfanyl group and pyrimidine ring contribute to its unique reactivity and biological activity .

Properties

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine

InChI

InChI=1S/C11H9N5S/c1-17-11-13-5-3-10(15-11)16-7-14-8-6-12-4-2-9(8)16/h2-7H,1H3

InChI Key

RHBBRADZHSSAJS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2C=NC3=C2C=CN=C3

Origin of Product

United States

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